molecular formula C26H32N4O4S B1681723 Selexipag CAS No. 475086-01-2

Selexipag

Cat. No. B1681723
M. Wt: 496.6 g/mol
InChI Key: QXWZQTURMXZVHJ-UHFFFAOYSA-N
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Description

Selexipag is an oral medication used to treat symptoms of pulmonary arterial hypertension, which is high blood pressure in the main artery that carries blood from the right side of the heart (the ventricle) to the lungs . It is marketed under the brand name Uptravi .


Synthesis Analysis

Selexipag was developed through a medicinal chemistry program that sought novel nonprostanoid prostacyclin receptor agonists . A compound with a diphenylpyrazine structural core was synthesized, and metabolic stability and agonist potency were optimized through modification of the linear side chain .


Molecular Structure Analysis

The molecular formula of Selexipag is C26H32N4O4S . Its exact mass is 496.21 and its molecular weight is 496.62 . The structure of Selexipag was determined from powder X-ray diffraction data .


Chemical Reactions Analysis

Selexipag is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than Selexipag . The optimized method for the separation of Selexipag and its related impurities uses a buffer of 1 mL formic acid in l liter water and acetonitrile mixture as the mobile phase .


Physical And Chemical Properties Analysis

Selexipag has a molecular weight of 496.62 .

Scientific Research Applications

Efficacy in Pulmonary Arterial Hypertension

Selexipag, an oral selective IP prostacyclin-receptor agonist, has shown significant benefits in treating PAH. It was found to reduce the risk of the primary composite endpoint of death or a complication related to PAH significantly compared with placebo. This effect was consistent across subgroups of patients, whether they were treatment-naïve at baseline or already receiving PAH-specific treatment (Sitbon et al., 2014; Galiè et al., 2015).

Pharmacokinetics and Tolerability

Research has highlighted the pharmacokinetics and clinical response parameters of Selexipag in patients with PAH. It was found that PAH comedication does not affect the exposure to Selexipag, while exposure to its active metabolite ACT-333679 was reduced by 30% when taken in combination. This reduction is not clinically relevant due to individual dose up-titration (Krause et al., 2017).

Transition and Use in Pediatric Patients

There are reports on the successful transition from intravenous treprostinil to enteral Selexipag in patients, including infants with PAH. These cases indicate Selexipag's potential for broader application in younger populations and highlight its safety and efficacy in these unique scenarios (Koo et al., 2019; Faircloth et al., 2023).

Pharmacodynamic and Pharmacokinetic Interactions

Studies investigating potential pharmacodynamic and pharmacokinetic interactions between Selexipag and other drugs such as Warfarin in healthy subjects have provided important insights. These studies found no significant interaction, suggesting that Selexipag can be safely administered with Warfarin without adjusting the doses of either drug (Bruderer et al., 2016).

Novel Approaches for Drug Determination

Innovative methods for the determination of Selexipag in bulk and tablet formulations have been developed, like the spectrophotometric method based on oxidative coupling, demonstrating the ongoing research to improve pharmaceutical analysis and quality control of Selexipag (Gorumutchu & Ratnakaram, 2018).

Real-World Applications and Outcomes

Real-world studies in specific populations, such as Asians, have begun to evaluate Selexipag's clinical characteristics, treatment regimens, and outcomes, contributing to a broader understanding of its efficacy and safety across diverse patient groups (Loo et al., 2023).

Safety And Hazards

Selexipag has been associated with side effects consistent with the known side effects of prostacyclin, including headache, diarrhea, nausea, and jaw pain . It is recommended to avoid inhalation, contact with eyes and skin, and to use personal protective equipment when handling Selexipag .

Future Directions

Selexipag is the first oral drug that selectively targets the prostacyclin pathway, and has evidence of long-term efficacy and safety . Future research may focus on identifying clinical predictors of patients likely to have suitable haemodynamics for closure with oral triple therapy . This could guide the use of Selexipag and parenteral therapies in a Treat-to-close strategy .

properties

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWZQTURMXZVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027959
Record name Selexipag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Selexipag is a selective prostacyclin (IP, also called PGI2) receptor agonist. The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (enzyme that helps produce prostacyclin) in the lung. Prostacyclin is a potent vasodilator with anti-proliferative, anti-inflammatory, and anti-thrombotic effects; therefore, there is strong rationale for treatment with IP receptor agonists. Selexipag is chemically distinct as it is not PGI2 or a PGI2 analogue and has high selectivity for the IP receptor. It is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than selexipag. Both selexipag and its metabolite are selective for the IP receptor over other prostanoid receptors.
Record name Selexipag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Selexipag

CAS RN

475086-01-2
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475086-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selexipag [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selexipag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selexipag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELEXIPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to a solution of 300 mg of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid obtained in Example 42 in 5 ml of anhydrous tetrahydrofuran, 128 mg of 1,1′-carbonyl diimidazole was added and, after stirring at room temperature for 30 minutes, the mixture was heated at reflux for 30 minutes. After air-cooling to room temperature, 69 mg of methanesulfonamide was added. After stirring for 10 minutes, 0.11 ml of 1,8-diazabicyclo[5.4.0.]-7-undecene was added dropwise. After stirring at room temperature overnight, the reaction solution was diluted with water and then extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography to obtain 272 mg of the desired compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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